Gentamicin C2

Description

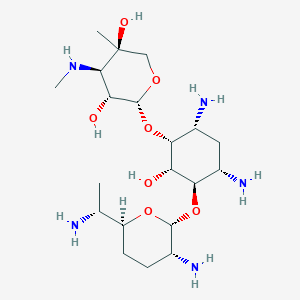

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFIWSHGXVLULG-IDLVJFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023093 | |

| Record name | Gentamicin C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25876-11-3 | |

| Record name | Gentamicin C2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25876-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentamicin C2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentamicin C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTAMICIN C2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P99H114B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Gentamicin C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure of Gentamicin (B1671437) C2, a key component of the broader Gentamicin C complex. Gentamicin is an aminoglycoside antibiotic produced by the fermentation of Micromonospora purpurea.[1] The therapeutic form of gentamicin is a mixture of several related components, primarily Gentamicin C1, C1a, and C2, which together constitute approximately 80% of the complex and exhibit the highest antibacterial activity.[1] Understanding the precise structure of each component is critical for structure-activity relationship (SAR) studies, analytical method development, and the engineering of novel antibiotic derivatives.

Core Molecular Framework

The fundamental backbone of all gentamicin components is the aminocyclitol, 2-deoxystreptamine (B1221613). This central ring is a 4,6-disubstituted aminocyclitol.[2] Attached to the 2-deoxystreptamine core at position 4 is a purpurosamine sugar, and at position 6 is a garosamine (B1245194) sugar.[1][2]

The differentiation among the major components of the Gentamicin C complex arises from the pattern of methylation at the C-6' position of the purpurosamine ring. These substitutions define the specific identity of Gentamicin C1, C1a, C2, C2a, and C2b.

The Specific Structure of Gentamicin C2

This compound is distinguished from the other C-series components by its specific substitutions at the 6'-position of the purpurosamine moiety. In this compound, the carbon at the 6' position (C-6') is substituted with a methyl group and a primary amine group (-CH(CH3)NH2). This is distinct from Gentamicin C1, which has two methyl groups on the 6'-carbon and a secondary amine (-C(CH3)2NHCH3), and Gentamicin C1a, which has a primary amine but no methyl groups on the 6'-carbon (-CH2NH2).

Below is a diagram illustrating the general structure of the Gentamicin C complex, highlighting the variable R-group positions that define each component.

References

An In-depth Technical Guide to the Mechanism of Action of Gentamicin C2 on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underpinning the antibacterial activity of Gentamicin (B1671437) C2, a key component of the aminoglycoside antibiotic Gentamicin. By targeting the bacterial ribosome with high affinity, Gentamicin C2 disrupts protein synthesis, leading to bacterial cell death. This document synthesizes crystallographic, biochemical, and genetic data to offer a comprehensive resource for researchers in microbiology, antibiotic development, and ribosomal biochemistry.

Executive Summary

This compound, a 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycoside, exerts its bactericidal effects primarily by binding to the decoding A site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1][2] This interaction interferes with critical steps of protein synthesis, including translation initiation, elongation, and ribosome recycling.[2][3] A hallmark of this compound's action is the induction of misreading of the mRNA codon, leading to the incorporation of incorrect amino acids and the synthesis of non-functional proteins.[1][4] Furthermore, it inhibits the translocation of the ribosome along the mRNA, stalling protein synthesis.[1][5] The structural basis of this interaction has been elucidated through high-resolution techniques like NMR and cryo-electron microscopy, revealing specific contacts between the drug and key nucleotides in the A site.[1][6][7] Understanding these molecular interactions is paramount for the development of novel aminoglycosides with improved efficacy and reduced toxicity.

This compound Binding to the Bacterial Ribosome

This compound binds with high affinity to the A site of the 16S rRNA in the 30S ribosomal subunit.[1][2] This binding is characterized by a multi-site interaction model, with a primary high-affinity, non-cooperative binding site and several classes of lower-affinity, cooperative binding sites.[8][9]

The Primary Binding Site: The A Site

The primary target of this compound is the decoding A site on the 16S rRNA, a highly conserved region responsible for codon-anticodon recognition.[1][3] Structural studies have identified the key nucleotides involved in this interaction.[1][5][10] Gentamicin C1a, a closely related component, binds in the major groove of the RNA, with its rings I and II directing specific interactions.[1][11] Ring III also forms specific contacts with conserved base pairs.[1][11] This binding displaces two universally conserved adenine (B156593) residues, A1492 and A1493, from helix 44 (h44), mimicking a conformational change that normally occurs upon correct codon-anticodon pairing.[2][10] This "locked" conformation stabilizes the binding of near-cognate aminoacyl-tRNAs, leading to translational errors.[4][5]

Quantitative Binding Data

The binding affinity of this compound and its related components to the bacterial ribosome has been determined using various biochemical assays. The following table summarizes key quantitative data from the literature.

| Gentamicin Component | Target | Method | Dissociation Constant (Kd) | Reference |

| This compound | E. coli 70S Ribosome (High-affinity site) | Equilibrium Dialysis | 0.6 µM | [8][9] |

| This compound | E. coli 70S Ribosome (Cooperative sites) | Equilibrium Dialysis | 10 µM (mean) | [8][9] |

| Gentamicin C1a | E. coli 30S Ribosome | Chemical Probing | - | [1] |

| This compound | E. coli 30S Ribosome | Chemical Probing | - | [1] |

Impact on Bacterial Protein Synthesis

The binding of this compound to the ribosomal A site triggers a cascade of events that severely impair protein synthesis at multiple stages.

Inhibition of Translation Initiation

This compound can interfere with the formation of the translation initiation complex.[2] By binding to the 30S subunit, it can impede the proper assembly of the 70S ribosome on the mRNA, thus preventing the start of protein synthesis.

Induction of Codon Misreading

A primary mechanism of this compound's bactericidal action is the induction of errors in translation.[1][4] By stabilizing the interaction of near-cognate aminoacyl-tRNAs with the A site, it dramatically increases the frequency of amino acid misincorporation.[4][5] This leads to the production of aberrant and non-functional proteins, which can be toxic to the bacterial cell.

Inhibition of Translocation

This compound also inhibits the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[1][5] This inhibition is thought to result from the stabilization of the pre-translocation state of the ribosome, preventing the movement of tRNAs from the A and P sites to the P and E sites, respectively.[5][12]

Inhibition of Ribosome Recycling

At the end of a round of translation, ribosome recycling is necessary to release the ribosome from the mRNA and allow it to initiate synthesis of a new protein. Gentamicin has been shown to inhibit this process, further disrupting the overall efficiency of protein synthesis.[13]

The following diagram illustrates the logical flow of this compound's mechanism of action:

Caption: Logical flow of this compound's mechanism of action.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of sophisticated biochemical and biophysical techniques. Detailed methodologies for key experiments are provided below.

Ribosome Purification

Purification of active ribosomes is a prerequisite for most in vitro studies.

Protocol: Isolation of 70S Ribosomes from E. coli

-

Grow E. coli cells (e.g., MRE600 strain) to mid-log phase in a suitable rich medium.

-

Harvest cells by centrifugation and wash the pellet with a buffer containing 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 60 mM NH4Cl, and 6 mM β-mercaptoethanol.

-

Lyse the cells by sonication or with a French press in the same buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Pellet the ribosomes by ultracentrifugation through a sucrose (B13894) cushion (e.g., 30% sucrose in the same buffer).

-

Resuspend the ribosome pellet in the buffer and store at -80°C.

-

For purification of 30S and 50S subunits, resuspend the 70S ribosomes in a low Mg2+ buffer (e.g., 1 mM MgCl2) to promote dissociation and separate the subunits by sucrose density gradient centrifugation.[14]

In Vitro Translation Inhibition Assay

This assay measures the effect of this compound on protein synthesis in a cell-free system.

Protocol: Luciferase-based Cell-Free Translation Assay [15][16]

-

Prepare a cell-free S30 extract from E. coli containing all the necessary components for translation.

-

Transcribe firefly luciferase mRNA in vitro using T7 RNA polymerase from a suitable plasmid template.

-

Set up reaction mixtures in a 96-well plate containing the S30 extract, luciferase mRNA, amino acids, an energy source (ATP and GTP), and varying concentrations of this compound.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Add a luciferase substrate (luciferin) to each well.

-

Measure the luminescence using a plate reader. The luminescence intensity is proportional to the amount of active luciferase synthesized.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

The following diagram outlines the workflow for this assay:

Caption: Workflow for an in vitro translation inhibition assay.

Ribosome Binding Assays

These assays directly measure the interaction of this compound with the ribosome.

Protocol: Nitrocellulose Filter Binding Assay [17][18]

-

Incubate purified 70S ribosomes or 30S subunits with radiolabeled [3H]this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 60 mM NH4Cl) for a specific time at a defined temperature (e.g., 30 minutes at 37°C).

-

Rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosome-drug complexes will be retained on the filter, while unbound drug will pass through.

-

Wash the filter with cold binding buffer to remove non-specifically bound drug.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Perform the experiment with varying concentrations of this compound to determine the binding affinity (Kd).

Toeprinting Assay

This technique is used to map the precise binding site of a drug on the mRNA-ribosome complex.[19][20][21]

Protocol: Primer Extension Inhibition (Toeprinting) Assay [19][20]

-

Anneal a radiolabeled DNA primer to the 3' end of an mRNA template.

-

Form a translation initiation complex by incubating the mRNA-primer duplex with 30S ribosomal subunits, initiator tRNA (fMet-tRNAfMet), and initiation factors in the presence or absence of this compound.

-

Initiate reverse transcription by adding reverse transcriptase and dNTPs.

-

The reverse transcriptase will synthesize a cDNA complementary to the mRNA template until it is blocked by the bound ribosome.

-

Analyze the resulting cDNA products on a sequencing gel alongside a sequencing ladder generated from the same mRNA template.

-

The position of the "toeprint" (the prematurely terminated cDNA product) indicates the location of the ribosome on the mRNA, and a change in the toeprint pattern in the presence of this compound reveals its effect on ribosome positioning.

The following diagram illustrates the principle of the toeprinting assay:

Caption: Principle of the toeprinting assay.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis, acting through a well-defined mechanism that involves high-affinity binding to the ribosomal A site. This interaction leads to a cascade of disruptive events, including the inhibition of translation initiation, induction of codon misreading, and stalling of translocation. The detailed molecular understanding of this mechanism, supported by the experimental protocols outlined in this guide, provides a solid foundation for the rational design of new aminoglycoside antibiotics. Future research in this area may focus on developing derivatives with enhanced specificity for bacterial ribosomes and reduced off-target effects, thereby improving their therapeutic index.

References

- 1. embopress.org [embopress.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fidelity of the eukaryotic codon-anticodon interaction: interference by aminoglycoside antibiotics [pubmed.ncbi.nlm.nih.gov]

- 5. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of gentamicin components. Characteristics of their binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Eukaryotic ribosomal RNA determinants of aminoglycoside resistance and their role in translational fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aminoglycoside activity observed on single pre-translocation ribosome complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 19. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 20. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Biosynthesis of Gentamicin C2 in Micromonospora purpurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Gentamicin (B1671437) C2, a critical component of the gentamicin antibiotic complex produced by the actinomycete Micromonospora purpurea. This document details the enzymatic steps, genetic regulation, and experimental methodologies used to elucidate this complex pathway, offering valuable insights for researchers in antibiotic development and microbial biotechnology.

Introduction to Gentamicin and its Components

Gentamicin is a potent, broad-spectrum aminoglycoside antibiotic widely used to treat severe bacterial infections. It is not a single compound but a mixture of structurally related aminoglycosides, primarily the gentamicin C complex. This complex consists of five major components: Gentamicin C1, C1a, C2, C2a, and C2b. These components share a common 2-deoxystreptamine (B1221613) (2-DOS) core but differ in the methylation and stereochemistry of the purpurosamine (ring II) moiety. The relative abundance of these components can influence the overall efficacy and toxicity of the antibiotic preparation. Understanding the biosynthesis of each component is therefore crucial for optimizing production and potentially engineering strains to produce specific, more desirable congeners.

The Gentamicin C2 Biosynthetic Pathway

The biosynthesis of the gentamicin C complex, including this compound, originates from the central precursor, Gentamicin X2. From this key intermediate, the pathway bifurcates into two main branches, one of which leads to the synthesis of this compound and C2a. The epimerization of Gentamicin C2a to C2 is a critical step in this pathway.

The key enzymes involved in the conversion of Gentamicin X2 to this compound are encoded by the gen biosynthetic gene cluster. The primary steps are:

-

C-6' Methylation: The enzyme GenK, a radical S-adenosylmethionine (SAM)-dependent methyltransferase, catalyzes the methylation of Gentamicin X2 at the C-6' position of the purpurosamine ring to produce G418.

-

Oxidation: The dehydrogenase GenQ then oxidizes the 6'-hydroxyl group of G418 to a keto group, forming the intermediate 6'-dehydro-6'-oxo-G418.

-

Transamination: The pyridoxal-5'-phosphate (PLP)-dependent aminotransferase GenB1 catalyzes the transfer of an amino group to the 6'-keto position, yielding JI-20Ba.

-

Dideoxygenation: A series of enzymatic reactions involving GenP (a phosphotransferase) and other enzymes leads to the removal of the 3' and 4' hydroxyl groups, a key feature of the gentamicin C complex that confers resistance to certain aminoglycoside-modifying enzymes.

-

Epimerization: The final step in the formation of this compound is the epimerization of Gentamicin C2a at the C-6' position, a reaction catalyzed by the PLP-dependent enzyme GenB2.

The overall pathway leading to this compound and other C components is depicted in the following diagram:

Caption: Biosynthetic pathway from Gentamicin X2 to this compound.

Quantitative Analysis of Gentamicin C Components

The relative production of Gentamicin C components can be influenced by genetic and environmental factors. Metabolic engineering, particularly through gene knockouts, has been instrumental in understanding and manipulating the biosynthetic pathway.

| Strain/Condition | Gentamicin C1a (%) | This compound + C2a (%) | Gentamicin C1 (%) | Gentamicin C2b (%) | Reference |

| M. purpurea Wild Type | Variable | Variable | Variable | Variable | |

| M. purpurea ΔgenK | Increased | Decreased | Decreased | Increased | |

| M. purpurea ΔgenL | Increased | Present | Absent | Absent | |

| M. purpurea ΔgenKΔgenL | Solely Produced | Absent | Absent | Absent | |

| Fermentation with CaCl2 | 42 | Not specified | Not specified | Not specified | Recent advances in the biosynthesis and production optimization of gentamicin: A critical review |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Fermentation of Micromonospora purpurea for Gentamicin Production

This protocol is adapted from established methods for gentamicin fermentation.

Materials:

-

Micromonospora purpurea strain

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., containing soybean meal, glucose, and mineral salts)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Inoculate a loopful of M. purpurea from a slant into a flask containing seed medium. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days. Monitor pH, cell growth, and gentamicin production periodically.

-

Harvest: After the fermentation period, harvest the broth by centrifugation to separate the mycelia from the supernatant containing the gentamicin.

Gene Knockout in Micromonospora purpurea (Adapted Protocol)

This protocol is a generalized approach for gene disruption in Micromonospora via homologous recombination, which would require optimization for M. purpurea.

Workflow Diagram:

Caption: Workflow for gene knockout in Micromonospora purpurea.

Procedure:

-

Construct Knockout Vector:

-

Amplify the upstream and downstream flanking regions (approx. 1-2 kb each) of the target gene (e.g., genK or genL) from M. purpurea genomic DNA using PCR.

-

Clone the flanking regions into a suitable E. coli - Streptomyces shuttle vector on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).

-

-

Protoplast Preparation:

-

Grow M. purpurea in a suitable medium (e.g., TSB with glycine) to the early to mid-logarithmic phase.

-

Harvest the mycelia by centrifugation and wash with a hypertonic buffer.

-

Resuspend the mycelia in a protoplasting buffer containing lysozyme (B549824) and incubate until protoplasts are formed.

-

-

Transformation:

-

Mix the prepared protoplasts with the knockout plasmid DNA.

-

Add polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.

-

Plate the transformation mixture onto a regeneration medium.

-

-

Selection and Screening:

-

Overlay the regeneration plates with a selective agent (the antibiotic corresponding to the resistance marker on the knockout plasmid) after a suitable incubation period.

-

Isolate colonies that grow on the selective medium.

-

Screen the potential double-crossover mutants by PCR using primers flanking the target gene. A successful knockout will result in a larger PCR product due to the insertion of the resistance cassette.

-

Confirm the gene knockout by Southern blot analysis.

-

Quantitative Analysis of Gentamicin C Components by HPLC-MS/MS

This protocol outlines a robust method for the separation and quantification of gentamicin C congeners.

Materials:

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Gentamicin standards (C1, C1a, C2, C2a, C2b)

-

Fermentation broth supernatant

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells.

-

Filter the supernatant through a 0.22 µm filter.

-

Dilute the filtered supernatant with mobile phase A to a suitable concentration.

-

-

HPLC Separation:

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

-

Inject the prepared sample.

-

Elute the gentamicin components using a gradient of increasing mobile phase B.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for each gentamicin C component (Multiple Reaction Monitoring - MRM).

-

-

Quantification:

-

Generate a standard curve for each gentamicin component using the pure standards.

-

Quantify the concentration of each component in the samples by comparing their peak areas to the standard curves.

-

Conclusion

The biosynthesis of this compound in Micromonospora purpurea is a multi-step enzymatic process that is amenable to genetic manipulation. A thorough understanding of this pathway, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of strains with improved production characteristics. The ability to quantify the individual components of the gentamicin complex accurately is paramount for both research and industrial applications, enabling the development of next-generation aminoglycoside antibiotics with enhanced therapeutic profiles.

An In-depth Technical Guide to the Major Components of the Gentamicin Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin (B1671437), a potent broad-spectrum aminoglycoside antibiotic, is not a single molecular entity but rather a complex mixture of structurally related components.[1][2][3] Produced by the fermentation of Micromonospora purpurea, this complex is highly effective against a variety of bacterial infections.[1][4] The therapeutic efficacy and toxicological profile of gentamicin are intrinsically linked to the specific composition of its constituent compounds. This guide provides a detailed examination of the major components of the gentamicin complex, their quantitative distribution, and the experimental methodologies employed for their analysis.

The Core Structure of Gentamicin

The fundamental framework of all gentamicin components is an aminocyclitol, 2-deoxystreptamine, linked to two amino sugars, purpurosamine and garosamine. Variations in the methylation pattern at the 6' position of the purpurosamine ring give rise to the different components within the complex.

Major Components of the Gentamicin Complex

The gentamicin complex is predominantly composed of the gentamicin C group of congeners, which are considered the most therapeutically active. These major components are essential for the antibiotic's potent bactericidal activity.

Gentamicin C Group

The primary components of the gentamicin C complex are:

-

Gentamicin C1

-

Gentamicin C1a

-

Gentamicin C2

-

Gentamicin C2a

-

Gentamicin C2b

These five components are structurally distinct due to substitutions at the C-6' position of the purpurosamine sugar moiety. The gentamicin C group collectively accounts for approximately 80% of the entire complex and exhibits the highest antibacterial activity.

Minor Components

Beyond the dominant C-group, the gentamicin complex also contains several minor components, which generally possess lower antibiotic activity. These include:

-

Gentamicin A

-

Gentamicin B

-

Gentamicin B1

-

Gentamicin X2

Quantitative Composition of the Gentamicin Complex

The relative abundance of the major gentamicin components can vary between different production batches and manufacturers. However, pharmacopeial standards provide specifications for the composition of gentamicin sulfate (B86663). The following table summarizes the typical and specified quantitative data for the major components.

| Component | Typical Abundance Range (%) | U.S. Pharmacopeia (USP) Specification (%) | European Pharmacopoeia (Ph. Eur.) Specification (%) |

| Gentamicin C1 | 25 - 50 | 25.0 - 50.0 | 25.0 - 45.0 |

| Gentamicin C1a | 10 - 35 | 10.0 - 35.0 | 10.0 - 30.0 |

| This compound + C2a + C2b | 25 - 55 | 25.0 - 55.0 | 35.0 - 55.0 (sum of C2, C2a, and C2b) |

Note: Data compiled from multiple sources indicating typical ranges and pharmacopeial limits.

Experimental Protocols for Component Analysis

The separation, identification, and quantification of the individual components of the gentamicin complex are critical for quality control and research. Due to the lack of a significant UV chromophore in their structures, traditional spectrophotometric methods are not suitable. The primary analytical techniques employed are high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or other sensitive detection methods, and nuclear magnetic resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate and quantify the major gentamicin components.

Methodology:

-

Sample Preparation: A precisely weighed sample of gentamicin sulfate is dissolved in deionized water to create a stock solution. Working standards are prepared by serial dilution.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column or a porous graphitic carbon column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of an ion-pairing agent (e.g., heptafluorobutyric acid) in water and an organic modifier like acetonitrile (B52724) or methanol. The gradient is optimized to achieve baseline separation of the C1, C1a, C2, C2a, and C2b peaks.

-

Flow Rate: A typical flow rate is maintained between 0.3 and 0.8 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions [M+H]+ for each component.

-

Detection: A single quadrupole or triple quadrupole mass spectrometer is used to monitor the specific m/z values for each gentamicin congener.

-

Quantification: The peak area for each component is integrated from the extracted ion chromatogram. The concentration of each component is determined by comparing its peak area to that of a certified reference standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the gentamicin components without the need for reference standards for each component.

Methodology:

-

Sample Preparation: A sample of gentamicin sulfate is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D2O).

-

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

For quantitative analysis, ¹³C NMR spectra are recorded under steady-state conditions to ensure accurate integration of signals.

-

-

Data Analysis:

-

Specific, well-resolved resonance signals in the ¹³C NMR spectrum that are unique to each major component (C1, C1a, C2, and C2a) are identified.

-

The molar ratios of the components are determined by measuring the relative peak heights or integrated intensities of these characteristic signals.

-

This method allows for the direct determination of the component composition without the need for individual component reference standards, as the signal intensity is directly proportional to the number of nuclei.

-

Visualizations

Biosynthesis of Gentamicin C Components

The following diagram illustrates the terminal steps in the biosynthetic pathway leading to the major components of the gentamicin C complex. The pathway highlights the key enzymatic modifications that differentiate the congeners.

Caption: Simplified biosynthetic pathway of major gentamicin C components.

Experimental Workflow for Gentamicin Complex Analysis

This diagram outlines the typical workflow for the analysis of the gentamicin complex using HPLC-MS.

Caption: HPLC-MS workflow for gentamicin component analysis.

References

Role of the C6' methyl group in Gentamicin C2 activity

An In-depth Technical Guide on the Role of the C6' Methyl Group in Gentamicin (B1671437) C2 Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gentamicin, a cornerstone aminoglycoside antibiotic for treating severe Gram-negative infections, is a mixture of several related congeners, primarily gentamicins C1, C1a, C2, and C2a. These components differ subtly in their chemical structure, specifically in the methylation pattern at the C6' position of the purpurosamine (ring I) moiety. This structural variation, particularly the presence and stereochemistry of a methyl group on the C6' carbon, has profound implications for the antibiotic's efficacy, ribosomal binding, and susceptibility to enzymatic inactivation. This technical guide provides a detailed examination of the pivotal role of the C6' methyl group in Gentamicin C2, synthesizing data from structural biology, microbiology, and biochemical assays to offer a comprehensive resource for researchers in antibiotic development.

Introduction: The Gentamicin C Complex

The gentamicin C complex, produced by the bacterium Micromonospora purpurea, is composed of four major, structurally similar compounds.[1] The key differentiator between these congeners lies in the substitution at the C6' position of ring I.

-

Gentamicin C1a: Lacks a methyl group at the C6' carbon (R¹=H, R²=H).

-

This compound: Possesses a methyl group at the C6' carbon (R¹=CH₃, R²=H).

-

Gentamicin C2a: The C6' epimer of this compound, with a different stereochemistry of the methyl group.[2]

-

Gentamicin C1: Features methyl groups at both the C6' carbon and the 6'-amino group (R¹=CH₃, R²=CH₃).

This guide focuses on the C6' methyl group that distinguishes this compound from C1a, exploring its influence on antibacterial activity.

Figure 1: Structural differences in the Gentamicin C complex.

Impact on Antibacterial Activity

Against wild-type bacterial strains, the various gentamicin C congeners generally exhibit comparable antibacterial activity, with only minor variations observed.[1][2] The presence of the C6' methyl group in this compound does not significantly enhance or diminish its intrinsic potency compared to Gentamicin C1a, which lacks this group. Studies have shown that the difference in minimum inhibitory concentration (MIC) between these components against susceptible pathogens is often within a two- to four-fold range, a variation considered relatively minor.[2]

Data Presentation: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of gentamicin congeners against various wild-type bacterial strains.

| Bacterial Strain | Gentamicin C1a (μg/mL) | This compound (μg/mL) | Gentamicin C2a (μg/mL) | Gentamicin C1 (μg/mL) | Reference(s) |

| E. coli (ATCC 25922) | 1 | 1 | 1 | 1 | |

| K. pneumoniae (ATCC 13883) | 1 | 1 | 1 | 1 | |

| P. aeruginosa (ATCC 27853) | 2 | 2 | 2 | 2 | |

| A. baumannii (ATCC 19606) | 0.5 | 0.5 | 0.5 | 1 | |

| S. aureus (ATCC 29213) | 0.25 | 0.25 | 0.25 | 0.25 |

Table 1: Comparative MIC values of gentamicin congeners against wild-type ESKAPE pathogens. Data compiled from literature.

Role in Ribosomal Binding

Aminoglycosides exert their bactericidal effect by binding to the A-site of the 16S ribosomal RNA (rRNA) in the bacterial 30S ribosomal subunit. This interaction disrupts protein synthesis by causing codon misreading and inhibiting translocation.

The C6' methyl group of this compound participates in the binding interaction within the major groove of the A-site RNA. While its absence in C1a does not abolish binding, the methyl group in C2 may introduce a conformational constraint, restricting rotation around the C5'-C6' bond. This entropic penalty could be offset by favorable hydrophobic interactions between the methyl group and the G1491 base of the rRNA. Biochemical studies have demonstrated that Gentamicin C1a and C2 bind to the A-site with similar affinities, suggesting that the addition of the C6' methyl group does not substantially alter the overall binding energy. In contrast, further methylation on the 6'-amino group (as in Gentamicin C1) leads to a 20- to 50-fold reduction in binding affinity, highlighting the greater importance of the N6' position for strong ribosomal interaction.

Figure 2: Mechanism of action of Gentamicin at the ribosomal A-site.

Interaction with Aminoglycoside-Modifying Enzymes (AMEs)

The most significant role of the C6' methyl group is in mediating resistance to certain AMEs. The primary mechanism of clinical resistance to aminoglycosides is enzymatic modification, which chemically alters the antibiotic, preventing it from binding to its ribosomal target.

The aminoglycoside 6'-N-acetyltransferases (AAC(6')s) are a major class of AMEs that catalyze the transfer of an acetyl group to the 6'-amino group of ring I. The presence and stereochemistry of the C6' methyl group in this compound and C2a dramatically influence their susceptibility to these enzymes, particularly AAC(6')-Ib.

-

This compound: The C6' methyl group provides steric hindrance that protects it from modification by AAC(6')-Ib. It is presumed that the methyl group clashes with the active-site pocket of the enzyme, preventing effective binding and subsequent acetylation. This results in only a two- to four-fold loss of antibacterial activity in the presence of the enzyme.

-

Gentamicin C1a: Lacking the C6' methyl group, C1a is a substrate for AAC(6')-Ib and is inactivated.

-

Gentamicin C2a: This stereoisomer of C2 is a much better substrate for AAC(6')-Ib than C2. The MIC for C2a can increase by over 256-fold in strains expressing this enzyme. It is hypothesized that in C2a, the methyl group points away from the enzyme's active site wall, allowing the 6'-amino group to be acetylated.

This differential susceptibility is critically important, as AAC(6')-Ib is a prevalent resistance determinant in many multidrug-resistant Gram-negative pathogens.

Data Presentation: Activity Against AME-Producing Strains

The table below shows the MICs of gentamicin congeners against an isogenic E. coli strain and its counterpart expressing the AAC(6')-Ib resistance enzyme.

| Bacterial Strain | Gentamicin C1a (μg/mL) | This compound (μg/mL) | Gentamicin C2a (μg/mL) | Gentamicin C1 (μg/mL) | Reference(s) |

| E. coli (Isogenic) | 1 | 1 | 1 | 1 | |

| E. coli (+ aac(6')-Ib) | 32 | 4 | >256 | 2 |

Table 2: Impact of AAC(6')-Ib on the MICs of gentamicin congeners. Data compiled from literature.

Figure 3: Role of C6' methyl stereochemistry in AAC(6')-Ib resistance.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of gentamicin congeners, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after overnight incubation.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., E. coli ATCC 25922)

-

Gentamicin congener stock solutions (prepared in sterile water)

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from an agar (B569324) plate incubated overnight. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm. d. Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Dilution: a. Prepare a serial twofold dilution series of each gentamicin congener in MHB directly in the 96-well plate. b. For a typical range of 64 to 0.06 µg/mL, add 50 µL of MHB to wells 2 through 11. c. Add 100 µL of the starting antibiotic concentration (e.g., 128 µg/mL) to well 1. d. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (MHB only).

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. Following incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Figure 4: Workflow for MIC determination by broth microdilution.

Ribosomal A-Site Binding Assay (Chemical Footprinting)

Principle: This method identifies the binding site of a ligand (gentamicin) on an RNA molecule (16S rRNA A-site construct). The bound ligand protects the RNA from chemical modification at specific bases. The protected sites are then identified by primer extension analysis, revealing the binding footprint.

Materials:

-

RNA oligonucleotide corresponding to the bacterial A-site.

-

Gentamicin congener solutions.

-

Dimethyl sulfate (B86663) (DMS) for chemical modification.

-

Reverse transcriptase.

-

Radiolabeled DNA primer (complementary to the 3' end of the RNA).

-

Denaturing polyacrylamide gel.

-

Buffers (e.g., sodium cacodylate, potassium borate).

Procedure:

-

RNA-Ligand Binding: a. Renature the A-site RNA construct by heating and slow cooling. b. Incubate the RNA with varying concentrations of the gentamicin congener at room temperature to allow binding equilibrium to be reached.

-

Chemical Modification: a. Add DMS to the RNA-gentamicin mixture. DMS methylates adenine (B156593) (N1) and cytosine (N3) bases that are not protected by the bound drug or involved in secondary structure. b. Quench the reaction after a short incubation period.

-

RNA Purification: a. Purify the modified RNA from the reaction mixture, typically by ethanol (B145695) precipitation.

-

Primer Extension: a. Anneal the radiolabeled primer to the purified, modified RNA. b. Perform reverse transcription. The reverse transcriptase will pause or stop at the sites of methylation.

-

Gel Electrophoresis: a. Separate the resulting cDNA fragments on a high-resolution denaturing polyacrylamide sequencing gel. b. Run a sequencing ladder alongside the samples to identify the exact nucleotide positions of modification.

-

Analysis: a. Visualize the gel by autoradiography. b. Compare the modification pattern in the presence and absence of gentamicin. Bases that show reduced modification in the presence of the drug constitute the "footprint" and represent the binding site. c. Quantitative analysis of the footprints can determine the binding affinity (Kd).

Conclusion

The C6' methyl group of this compound plays a nuanced but critical role in its overall activity profile. While it has a relatively minor influence on intrinsic antibacterial potency and ribosomal binding affinity compared to its non-methylated counterpart, Gentamicin C1a, its true significance emerges in the context of enzymatic resistance. The specific stereochemistry of this methyl group in this compound provides a crucial steric shield against inactivation by the widespread AAC(6')-Ib enzyme, allowing it to retain activity against many resistant bacterial strains. This structure-activity relationship underscores the importance of subtle chemical modifications in overcoming common resistance mechanisms and provides a valuable lesson for the rational design of next-generation aminoglycoside antibiotics. Understanding the precise role of each functional group, as exemplified by the C6' methyl, is paramount for developing novel therapeutics that can evade bacterial defenses and maintain clinical efficacy.

References

Gentamicin C2: A Technical Deep Dive into its Discovery and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin (B1671437), a broad-spectrum aminoglycoside antibiotic, has been a cornerstone in the treatment of severe Gram-negative bacterial infections for decades. Discovered in 1963 by Marvin J. Weinstein and his team at the Schering Corporation, this antibiotic is not a single entity but a complex mixture of structurally related compounds produced by the fermentation of Micromonospora purpurea.[1][2][3] The clinically most important fraction of this mixture is the Gentamicin C complex, which accounts for approximately 80% of the total antibiotic activity and is composed of five major components: Gentamicin C1, C1a, C2, C2a, and C2b.[1] Among these, Gentamicin C2 has been a subject of significant scientific interest due to its potent antibacterial activity and its notable contribution to the overall efficacy and toxicity profile of the commercial gentamicin product.

This technical guide provides an in-depth exploration of the discovery, isolation, and historical significance of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical aminoglycoside component. The guide details the experimental protocols for its separation and characterization, presents quantitative data in a structured format, and illustrates key biological and experimental pathways through detailed diagrams.

Historical Context and Discovery

The discovery of gentamicin was a significant milestone in the golden era of antibiotic research.[4] In their seminal 1963 publication, Weinstein et al. described the isolation of a new antibiotic complex from Micromonospora purpurea, which they named "gentamicin". This discovery was the result of extensive screening programs aimed at identifying novel antimicrobial agents from soil microorganisms. The initial work revealed that gentamicin was highly effective against a wide range of pathogenic bacteria, including strains resistant to other antibiotics available at the time.

Subsequent research focused on resolving the composition of this potent complex. Early chromatographic studies, including paper and thin-layer chromatography, revealed the presence of multiple components. The major, clinically significant components were designated as the Gentamicin C complex. Further separation and structural elucidation studies identified the individual congeners, including this compound.

Quantitative Composition of the Gentamicin C Complex

Commercial gentamicin sulfate (B86663) preparations are complex mixtures, and the relative abundance of the C components can vary. The United States Pharmacopeia (USP) provides specifications for the composition of gentamicin sulfate. These variations can have implications for both the efficacy and toxicity of the drug product.

Table 1: Typical Composition of Major Components in Gentamicin Sulfate (USP)

| Component | Chemical Formula | Molar Mass ( g/mol ) | USP Specified Percentage |

| Gentamicin C1 | C21H43N5O7 | 477.60 | 25% - 50% |

| Gentamicin C1a | C19H39N5O7 | 449.54 | 10% - 35% |

| This compound | C20H41N5O7 | 463.57 | 25% - 55% (C2 + C2a) |

| Gentamicin C2a | C20H41N5O7 | 463.57 | 25% - 55% (C2 + C2a) |

| Gentamicin C2b | C20H41N5O7 | 463.57 | Minor Component |

Data compiled from multiple sources.

Experimental Protocols

The isolation and purification of individual gentamicin components are crucial for detailed pharmacological and toxicological studies. Various chromatographic techniques have been developed for this purpose.

Isolation of Gentamicin C Components from Fermentation Broth

A common method for the initial isolation of the gentamicin complex from the fermentation broth of Micromonospora purpurea involves ion-exchange chromatography.

Protocol:

-

Culture and Fermentation: Micromonospora purpurea is cultured in a suitable fermentation medium containing carbon and nitrogen sources (e.g., starch, soybean meal) at an initial pH of 7.0-7.5. The fermentation is typically carried out with shaking for approximately 120 hours.

-

Harvesting: The fermentation broth is centrifuged to separate the mycelia from the supernatant containing the gentamicin complex.

-

Cation-Exchange Chromatography: The supernatant is applied to a cation-exchange resin column (e.g., Amberlite CG-50). The basic gentamicin components bind to the resin.

-

Elution: The column is washed with water to remove impurities. The gentamicin complex is then eluted with a solution of ammonium (B1175870) hydroxide (B78521) or a strong acid like sulfuric acid.

-

Concentration: The eluate is concentrated under reduced pressure to yield the crude gentamicin complex.

Separation of this compound by High-Performance Liquid Chromatography (HPLC)

Modern separation of the Gentamicin C components is predominantly achieved using reverse-phase HPLC with an ion-pairing agent.

Protocol:

-

Sample Preparation: The crude gentamicin complex is dissolved in the mobile phase.

-

Chromatographic System:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of an aqueous solution of an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), often with a small percentage of an organic modifier such as acetonitrile. The pH is typically acidic.

-

Detection: As gentamicin components lack a strong UV chromophore, detection is often achieved using pulsed amperometric detection (PAD), evaporative light scattering detection (ELSD), or mass spectrometry (MS). Pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) can also be used for fluorometric or UV detection.

-

-

Gradient Elution: A gradient of the organic modifier is often employed to achieve optimal separation of the closely related C components.

-

Fraction Collection: The eluent corresponding to the this compound peak is collected for further analysis.

Mandatory Visualizations

Caption: Experimental workflow for the isolation and characterization of this compound.

Biosynthesis of this compound

The biosynthesis of the gentamicin C complex is a complex enzymatic process. The pathway branches at the intermediate gentamicin X2, leading to the various C components. The formation of this compound involves a series of oxidation, transamination, and epimerization steps.

Caption: Biosynthetic pathway of the Gentamicin C complex, highlighting the formation of this compound.

Antibacterial Activity of this compound

The individual components of the gentamicin C complex exhibit potent antibacterial activity, although with some variations. Against wild-type Gram-negative bacteria, the minimum inhibitory concentrations (MICs) of the major C components are generally similar. However, significant differences in potency can be observed against bacterial strains that have acquired resistance mechanisms, such as the production of aminoglycoside-modifying enzymes (AMEs).

Table 2: Comparative In Vitro Antibacterial Activity (MIC, µg/mL) of Gentamicin C Components

| Organism | Gentamicin C1 | Gentamicin C1a | This compound | Gentamicin C2a |

| Escherichia coli ATCC 25922 | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 |

| Pseudomonas aeruginosa ATCC 27853 | 1 - 2 | 1 - 2 | 1 - 2 | 1 - 2 |

| Klebsiella pneumoniae (Wild-Type) | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 |

| E. coli expressing AAC(6')-Ib | >128 | 16 | 128 | 16 |

MIC values are representative and can vary depending on the specific strain and testing methodology.

Toxicological Profile of this compound

A significant limiting factor in the clinical use of gentamicin is its potential for nephrotoxicity and ototoxicity. Studies have shown that the individual C components contribute differently to the overall toxicity of the gentamicin complex. Notably, this compound has been identified as one of the more nephrotoxic components.

Table 3: Comparative Nephrotoxicity of Gentamicin C Components in a Rat Model

| Component | Dose (mg/kg/day) | Serum Creatinine (mg/dL) after 7 days | Blood Urea Nitrogen (BUN) (mg/dL) after 6 days |

| Saline Control | - | ~0.4 | ~20 |

| Gentamicin C1 | 40 | ~0.5 | - |

| Gentamicin C1a | 40 | ~0.5 | - |

| This compound | 40 | ~0.8 | ~180 |

| Gentamicin C2a | - | - | ~80 |

| Gentamicin Complex | 40 | ~0.5 | ~100 |

Data are approximations from multiple studies and are intended for comparative purposes.

These findings suggest that the relative concentration of this compound in a commercial preparation can significantly influence its nephrotoxic potential.

Historical Significance and Future Perspectives

The discovery and characterization of this compound and the other components of the gentamicin complex were pivotal in several respects:

-

Structure-Activity and Structure-Toxicity Relationships: The ability to isolate and study the individual components allowed for a deeper understanding of how subtle structural modifications influence antibacterial potency and toxicity. For example, the methylation patterns at the C-6' position of the purpurosamine ring were found to be critical determinants of activity against AME-producing bacteria and also to modulate toxicity.

-

Drug Development and Optimization: The knowledge gained from studying the individual congeners has guided efforts to develop semi-synthetic aminoglycosides with improved therapeutic indices. By understanding which structural features contribute to toxicity, medicinal chemists can design new derivatives with reduced side effects.

-

Quality Control and Pharmacopeial Standards: The recognition of the variable composition of the gentamicin complex and the differential activities and toxicities of its components led to the establishment of stringent quality control measures and pharmacopeial standards to ensure the consistency and safety of the drug product.

References

- 1. researchgate.net [researchgate.net]

- 2. separationmethods.com [separationmethods.com]

- 3. Quantitative nephrotoxicity of gentamicin in nontoxic doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Quantification of the Component Composition of the Active Substance Gentamicin Sulfate by 1 Н and 13 С NMR Spectroscopy | Moiseev | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

An In-depth Technical Guide to the Congeners of Gentamicin

For researchers, scientists, and drug development professionals, a comprehensive understanding of the gentamicin (B1671437) complex is crucial for optimizing therapeutic efficacy while minimizing toxicity. Gentamicin is not a single molecular entity but a mixture of structurally related aminoglycoside congeners, primarily produced by the fermentation of Micromonospora purpurea. The subtle structural variations among these congeners significantly influence their antibacterial activity, susceptibility to bacterial resistance mechanisms, and their potential for ototoxicity and nephrotoxicity. This guide provides a detailed exploration of the core gentamicin congeners, their mechanisms of action, and the experimental protocols used for their characterization.

The Gentamicin Complex: Major Congeners and Related Aminoglycosides

The commercial gentamicin sulfate (B86663) is predominantly composed of four major congeners: C1, C1a, C2, and C2a, along with a minor congener, C2b.[1][2] These congeners differ by the presence or absence of methyl groups at the 6' position of the purpurosamine ring.[1][2] Besides these, other related aminoglycosides such as sisomicin, isepamicin, and G418 (Geneticin) are often discussed in comparison due to their structural and functional similarities.

Table 1: Structures of Major Gentamicin Congeners [1]

| Congener | R1 | R2 |

| C1 | CH3 | CH3 |

| C1a | H | H |

| C2 | CH3 | H |

| C2a | H | CH3 |

| C2b | H | CH3 (N-methyl of C1a) |

Note: The structural differences are located at the 6' position of the purpurosamine ring.

Comparative Antibacterial Activity

While all gentamicin congeners exhibit broad-spectrum activity against many Gram-negative bacteria, their potency can vary, particularly against strains harboring aminoglycoside-modifying enzymes (AMEs). AMEs are a primary mechanism of bacterial resistance and can inactivate specific congeners.

Table 2: Comparative In Vitro Activity of Gentamicin Congeners and Related Aminoglycosides

| Antibiotic | Organism | Activity/Observation |

| Gentamicin C1, C1a, C2, C2a | Wild-type Gram-negative pathogens | Generally comparable activities. |

| Gentamicin C1 | Strains with AAC(3)-III | Least potent congener. |

| Gentamicin C2a | Strains with AAC(6')-Ib | Activity is reduced. |

| Sisomicin | Pseudomonas sp., Klebsiella sp., indole-positive Proteus | More active than gentamicin on a weight basis. |

| Gentamicin | Escherichia coli, Serratia sp., Enterobacter sp., Proteus mirabilis | More active than sisomicin. |

| Isepamicin | Gram-negative bacilli | Shows 66.67% sensitivity, comparable to amikacin (B45834) (66.67%) and higher than gentamicin (41.66%) in one study. |

| G418 (Geneticin) | Prokaryotic and eukaryotic cells | Blocks polypeptide synthesis by inhibiting the elongation step. |

Mechanisms of Action and Toxicity

The primary mechanism of action for all gentamicin congeners is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding interferes with the translation process, leading to mistranslated proteins and eventual cell death.

However, this mechanism is not entirely specific to bacterial ribosomes. Aminoglycosides can also interact with eukaryotic ribosomes, particularly mitochondrial ribosomes, which share structural similarities with their prokaryotic counterparts. This off-target interaction is believed to be a key contributor to the ototoxicity and nephrotoxicity associated with gentamicin use.

Ototoxicity

Aminoglycoside-induced hearing loss is a significant clinical concern. The proposed mechanism involves the entry of gentamicin into the sensory hair cells of the inner ear, where it can trigger apoptotic pathways.

Nephrotoxicity

Nephrotoxicity is another dose-limiting side effect of gentamicin therapy, occurring in 10-20% of patients. The mechanism involves the accumulation of gentamicin in the proximal tubule cells of the kidneys.

Table 3: Comparative Toxicity of Gentamicin Congeners

| Congener | Toxicity | Observation |

| Gentamicin C2/C2a/C2b | Nephrotoxicity | In neonates, this group showed the largest decrease in glomerular filtration rate in simulations. |

| Gentamicin C1 | Nephrotoxicity | Showed the smallest decrease in glomerular filtration rate in simulations in neonates. |

| This compound | Nephrotoxicity | Claimed to be non-nephrotoxic in one study, but this has not been confirmed at increasing doses or over prolonged periods. |

| Sisomicin | Renal and Auditory | One study reported fewer adverse renal and auditory effects compared to gentamicin. |

| Isepamicin | Nephrotoxicity and Ototoxicity | Experimentally shown to be less nephrotoxic than gentamicin or amikacin. |

Experimental Protocols

The analysis and characterization of gentamicin congeners require specialized analytical techniques due to their high polarity and lack of a strong UV chromophore.

Separation and Quantification of Gentamicin Congeners

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and quantification of gentamicin congeners.

Protocol: HPLC-based Separation of Gentamicin Congeners

-

Sample Preparation:

-

For bulk drug substance, dissolve a known weight of gentamicin sulfate in the mobile phase.

-

For biological matrices (e.g., serum, tissue), perform a protein precipitation step (e.g., with acetonitrile (B52724) or trichloroacetic acid) followed by solid-phase extraction (SPE) for cleanup and concentration.

-

-

Derivatization (Optional but common):

-

Due to the lack of a UV chromophore, pre-column or post-column derivatization is often employed.

-

A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol), which reacts with the primary amines of the aminoglycosides to form a fluorescent derivative.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used. Ion-pairing agents like heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape and retention.

-

Mobile Phase: A gradient elution is commonly used, with a mixture of an aqueous buffer (containing the ion-pairing agent) and an organic solvent like acetonitrile.

-

Detection:

-

If derivatized, a fluorescence detector is used.

-

For underivatized samples, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is required.

-

-

-

Quantification:

-

A calibration curve is constructed using certified reference standards of the individual gentamicin congeners.

-

The concentration of each congener in the sample is determined by comparing its peak area to the calibration curve.

-

Assessment of In Vitro Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antibiotic Solutions:

-

Prepare stock solutions of each gentamicin congener in a suitable solvent (e.g., sterile water).

-

Perform serial two-fold dilutions of each congener in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium overnight on an appropriate agar (B569324) plate.

-

Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (containing the diluted antibiotic) with the prepared bacterial suspension.

-

Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Assessment of Nephrotoxicity

Both in vitro and in vivo models are used to evaluate the nephrotoxic potential of gentamicin congeners.

Protocol: In Vitro Cytotoxicity Assay in Renal Cells

-

Cell Culture:

-

Culture a suitable renal proximal tubule cell line (e.g., LLC-PK1 or HK-2) in appropriate culture medium until confluent.

-

-

Treatment:

-

Expose the cells to various concentrations of the individual gentamicin congeners for a specified period (e.g., 24, 48, or 72 hours).

-

-

Assessment of Cell Viability:

-

Use a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay (e.g., using calcein (B42510) AM and ethidium (B1194527) homodimer-1) to determine the percentage of viable cells compared to an untreated control.

-

-

Biomarker Analysis:

-

The release of kidney injury biomarkers into the cell culture supernatant can also be measured. These include Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Cystatin C.

-

Conclusion

The gentamicin complex represents a fascinating case study in how minor structural modifications can have profound impacts on the pharmacological and toxicological properties of a drug. For researchers and drug development professionals, a detailed understanding of the individual congeners is paramount. By employing robust analytical methods for separation and quantification, coupled with rigorous in vitro and in vivo assays for activity and toxicity, it is possible to gain a deeper insight into the structure-activity and structure-toxicity relationships of these important antibiotics. This knowledge is essential for the development of safer and more effective aminoglycoside therapies and for establishing more precise quality control standards for gentamicin-based pharmaceuticals.

References

Gentamicin C2's Core Function in Inhibiting Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the molecular mechanisms by which Gentamicin (B1671437) C2, a key component of the gentamicin complex, inhibits bacterial protein synthesis. This document provides a comprehensive overview of its interaction with the ribosomal machinery, the downstream consequences of this interaction, and the experimental methodologies used to elucidate these processes.

Executive Summary

Gentamicin C2 is a potent aminoglycoside antibiotic that primarily targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Its bactericidal activity stems from its ability to disrupt the fidelity and efficiency of translation. By binding to a specific site on the 30S ribosomal subunit, this compound induces two primary effects: the misreading of the mRNA codon, leading to the incorporation of incorrect amino acids, and the inhibition of ribosomal translocation, the process by which the ribosome moves along the mRNA. These actions result in the production of non-functional or toxic proteins and a general halt in protein synthesis, ultimately leading to bacterial cell death.

Mechanism of Action: A Multi-faceted Inhibition

This compound's inhibitory effects on protein synthesis are a result of its high-affinity binding to the A-site of the 30S ribosomal subunit.[1][2][3] This binding pocket is primarily composed of a highly conserved sequence within the 16S rRNA.[2]

Binding to the Ribosomal A-Site

This compound binds to the major groove of helix 44 (h44) of the 16S rRNA in the decoding center.[4] Key interactions involve specific nucleotides, including A1408, G1494, and U1495. This binding event stabilizes a conformation of the A-site that mimics the state adopted during the recognition of a correct (cognate) tRNA-mRNA pairing.

Specifically, the binding of this compound induces a conformational change in two universally conserved adenine (B156593) residues, A1492 and A1493, causing them to flip out from their normal position within helix 44. This "flipped-out" conformation is crucial for monitoring the codon-anticodon helix. By locking these bases in this conformation, this compound lowers the accuracy of the decoding process.

Induction of Codon Misreading

The primary consequence of this compound's interaction with the A-site is a significant increase in the misreading of the genetic code. The stabilized "flipped-out" conformation of A1492 and A1493 allows for the accommodation of near-cognate aminoacyl-tRNAs, which have a single base mismatch in their anticodon. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of aberrant and often non-functional proteins. The accumulation of these misfolded proteins triggers cellular stress responses.

Inhibition of Translocation

In addition to causing misreading, this compound also inhibits the translocation step of elongation. Translocation is the coordinated movement of the tRNAs and mRNA through the ribosome, which is catalyzed by the elongation factor G (EF-G). This compound binding to the A-site appears to interfere with the large-scale conformational changes of the ribosome that are necessary for translocation to occur, effectively stalling protein synthesis.

Secondary Binding Site and Inhibition of Ribosome Recycling

Evidence suggests a secondary binding site for gentamicin on the 50S ribosomal subunit, specifically involving helix 69 (H69) of the 23S rRNA. Binding at this site may interfere with ribosome recycling, the process by which the ribosome is disassembled from the mRNA after translation termination.

Quantitative Data on this compound Activity

The following table summarizes key quantitative data related to the inhibitory function of this compound. Direct comparative values for this compound are often presented in the context of the gentamicin C complex.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | |||

| This compound to A-site RNA oligonucleotide | ~0.025 µM (at 4°C) | In vitro | |

| Gentamicin C1a to A-site RNA oligonucleotide | ~0.01 µM (at 4°C) | In vitro | |

| Gentamicin C1 to A-site RNA oligonucleotide | ~0.5 µM (at 4°C) | In vitro | |

| Inhibitory Concentration (IC50) | |||

| Gentamicin C Complex for in vitro protein synthesis | Varies depending on the system | E. coli cell-free system | |

| Minimum Inhibitory Concentration (MIC) | |||

| Gentamicin | 0.5–32 µg/mL | E. coli |

Experimental Protocols

The understanding of this compound's mechanism of action has been built upon a variety of sophisticated experimental techniques.

Ribosome Binding Assays (Chemical Probing)

Objective: To identify the binding site of this compound on the 16S rRNA.

Methodology:

-

Preparation of Ribosomes: Isolate 30S ribosomal subunits from a bacterial source (e.g., E. coli or Thermus thermophilus).

-

Binding Reaction: Incubate the 30S subunits with varying concentrations of this compound.

-

Chemical Modification: Treat the ribosome-drug complexes with a chemical probe, such as dimethyl sulfate (B86663) (DMS), which methylates adenine (N1) and guanine (B1146940) (N7) bases that are not protected by the bound drug or involved in secondary structures.

-

RNA Extraction: Extract the 16S rRNA from the treated samples.

-

Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a downstream sequence of the 16S rRNA. Perform reverse transcription. The reverse transcriptase will stop at the modified bases.

-

Gel Electrophoresis: Separate the resulting cDNA fragments on a denaturing polyacrylamide gel.

-

Analysis: The positions of the stops in the presence of this compound, compared to a drug-free control, reveal the nucleotides that are protected by the antibiotic and thus identify the binding site.

In Vitro Translation Assays

Objective: To quantify the effect of this compound on protein synthesis inhibition and misreading.

Methodology:

-

Preparation of Cell-Free Translation System: Prepare a cell-free extract (e.g., S30 extract from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and release factors).

-

Reaction Mixture: Set up reaction mixtures containing the cell-free extract, a specific mRNA template (e.g., encoding luciferase or GFP for easy detection), amino acids (one of which is radiolabeled, e.g., [³⁵S]-methionine), and an energy source (ATP, GTP).

-

Addition of Inhibitor: Add a range of concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

-

Quantification of Protein Synthesis:

-

Inhibition: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter. The decrease in radioactivity with increasing drug concentration allows for the determination of the IC50 value.

-

Misreading: Use a poly(U) mRNA template. In the absence of the drug, this template primarily codes for phenylalanine. In the presence of this compound, misreading will lead to the incorporation of other amino acids, such as isoleucine or leucine. By providing radiolabeled forms of these incorrect amino acids, their incorporation can be measured to quantify the level of misreading.

-

Structural Biology Techniques (X-ray Crystallography and Cryo-EM)

Objective: To determine the three-dimensional structure of this compound bound to the ribosome at atomic resolution.

Methodology:

-

Complex Formation: Prepare a stable complex of the 30S ribosomal subunit (or the entire 70S ribosome) with this compound and often with mRNA and a tRNA analog in the A-site.

-

Crystallization (X-ray Crystallography): Grow crystals of the ribosome-drug complex. This is a challenging step due to the size and flexibility of the ribosome.

-

Data Collection (X-ray Crystallography): Expose the crystals to a high-intensity X-ray beam (often from a synchrotron source) and collect the diffraction data.

-

Vitrification (Cryo-EM): Rapidly freeze the ribosome-drug complexes in a thin layer of vitreous ice.

-

Data Collection (Cryo-EM): Image the frozen particles using a transmission electron microscope.

-

Structure Determination:

-